molecular formula C23H29N3O3 B1215469 Eproxindine CAS No. 83200-08-2

Eproxindine

Número de catálogo: B1215469
Número CAS: 83200-08-2
Peso molecular: 395.5 g/mol
Clave InChI: JZQYAVBXJCQSOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EPROXINDINA es un compuesto químico conocido por sus propiedades únicas y aplicaciones en diversos campos. A menudo se estudia por sus posibles usos en la investigación científica, particularmente en química y biología. La estructura y reactividad del compuesto lo convierten en un tema de interés para los investigadores que buscan explorar nuevas rutas sintéticas y aplicaciones.

Métodos De Preparación

La síntesis de EPROXINDINA implica varios pasos, incluida la preparación de intermediarios y el compuesto final. Un método común implica la oxidación catalítica de etileno con aire, que es un proceso industrial típico para producir epóxidos . Las condiciones de reacción a menudo requieren catalizadores específicos y entornos controlados para asegurar que el producto deseado se obtenga con alta pureza y rendimiento.

Análisis De Reacciones Químicas

EPROXINDINA se somete a diversas reacciones químicas, incluida la oxidación, reducción y sustitución. El compuesto es particularmente conocido por sus reacciones de apertura de anillo, que pueden proceder a través de mecanismos S_N1 o S_N2 dependiendo de las condiciones de reacción . Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Antiarrhythmic Properties

Eproxindine was investigated for its efficacy in managing arrhythmias. Clinical trials aimed to assess its ability to restore normal heart rhythm in patients with various types of arrhythmias. The drug's pharmacological profile suggested it could be effective in reducing the frequency and severity of these conditions.

Case Studies and Incidents

A notable case involved a 31-year-old volunteer who died during a clinical trial for this compound. The cause of death was linked to an interaction between this compound and flupenthixol, a tranquilizer administered shortly before the trial. This incident raised ethical concerns regarding drug testing and highlighted the risks associated with combining medications without thorough evaluation .

Case Study Details
Volunteer DeathA volunteer experienced sudden cardiac arrest during a trial involving this compound, attributed to drug interactions .
Blood Level AnalysisPost-mortem analysis indicated elevated blood levels of this compound, complicating safety assessments .

Safety Concerns and Ethical Implications

The incidents surrounding this compound have prompted discussions about the ethical considerations in drug testing. The combination of this compound with other medications without adequate knowledge of their interactions poses significant risks to participants in clinical trials. Regulatory bodies have emphasized the need for comprehensive medical histories to ensure participant safety .

Future Research Directions

Despite its troubled history, there remains interest in exploring this compound's potential applications further. Future research may focus on:

  • Improved Drug Formulations : Developing safer combinations or formulations that minimize adverse interactions.
  • Expanded Clinical Trials : Conducting more extensive trials to better understand the pharmacokinetics and long-term effects of this compound.
  • Alternative Therapeutic Uses : Investigating its potential in treating other cardiovascular conditions beyond arrhythmias.

Mecanismo De Acción

El mecanismo de acción de EPROXINDINA implica su interacción con objetivos moleculares y vías específicas. Si bien la información detallada sobre su mecanismo exacto es limitada, se sabe que ejerce sus efectos a través de interacciones con diversas enzimas y receptores. Estas interacciones pueden conducir a cambios en los procesos celulares y las respuestas biológicas .

Comparación Con Compuestos Similares

EPROXINDINA se puede comparar con otros compuestos similares, como otros epóxidos y oxiranos. Estos compuestos comparten características estructurales y patrones de reactividad similares, pero pueden diferir en sus aplicaciones y propiedades específicas.

Actividad Biológica

Eproxindine is an antiarrhythmic compound that has garnered attention due to its biological activity and the associated safety concerns observed during clinical trials. This article delves into its pharmacological properties, mechanisms of action, and documented case studies that highlight both its therapeutic potential and risks.

Pharmacological Profile

This compound is classified as an antiarrhythmic agent, primarily targeting cardiac arrhythmias. Its mechanism of action involves the modulation of ion channels, particularly sodium channels, which are crucial for cardiac electrical activity. By influencing these channels, this compound helps restore normal heart rhythm.

  • Ion Channel Modulation : this compound inhibits sodium channels, which reduces excitability in cardiac tissues, thereby stabilizing the cardiac membrane potential.
  • Antiarrhythmic Effects : It has been shown to be effective in treating various types of arrhythmias by prolonging the refractory period in cardiac tissues.

Clinical Studies and Findings

The clinical evaluation of this compound has been marked by significant findings and some tragic outcomes. Notably, a volunteer in a clinical trial experienced a sudden cardiorespiratory arrest, which raised concerns about the drug's safety profile.

Case Study Overview

  • Incident Report : In a clinical study conducted in 1985, a volunteer died after receiving this compound. The autopsy suggested a possible drug interaction with flupenthixol, another medication administered shortly before the trial .
  • Safety Concerns : This incident prompted a reevaluation of safety protocols in drug testing, emphasizing the importance of comprehensive medical history disclosure among participants .

Toxicological Insights

The toxicological profile of this compound indicates a steep dose-response curve with significant variability in responses among different species. Studies have shown that while some animal models exhibit minor side effects at certain concentrations, humans may experience severe adverse effects at similar or lower doses.

Toxicity Data Table

SpeciesObserved EffectsDose (mg/kg)Cmax (ng/mL)
RatsMinor side effects0.5600
DogsSerious irreversible side effects0.55000-50000
MonkeysSevere CNS effects0.56000
HumansCardiac arrest (case study)N/AN/A

Research Findings

Research on this compound has revealed critical insights into its pharmacodynamics and pharmacokinetics:

  • Pharmacokinetics : this compound exhibits variable absorption rates and bioavailability across species, complicating predictions about human responses based on animal data.
  • Pharmacodynamics : Initial studies indicated promising antiarrhythmic effects; however, the lack of comprehensive receptor profiling raised concerns regarding unanticipated side effects .

Propiedades

Número CAS

83200-08-2

Fórmula molecular

C23H29N3O3

Peso molecular

395.5 g/mol

Nombre IUPAC

N-[3-(diethylamino)-2-hydroxypropyl]-3-methoxy-1-phenylindole-2-carboxamide

InChI

InChI=1S/C23H29N3O3/c1-4-25(5-2)16-18(27)15-24-23(28)21-22(29-3)19-13-9-10-14-20(19)26(21)17-11-7-6-8-12-17/h6-14,18,27H,4-5,15-16H2,1-3H3,(H,24,28)

Clave InChI

JZQYAVBXJCQSOK-UHFFFAOYSA-N

SMILES

CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O

SMILES canónico

CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O

Key on ui other cas no.

85793-29-9

Sinónimos

eproxindine
eproxindine hydrochloride

Origen del producto

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

15 g of 2-chloro-N-methyl-pyridinium iodide in 150 ml of methylene chloride and 14 ml of triethylamine are added to 13.3 g of N-phenyl-3-methoxyindole-2-carboxylic acid, dissolved in 100 ml of methylene chloride. After one hour at room temperature, 5.5 g of 3-amino-1,2-propanediol in 50 ml of pyridine are added and the reaction solution is stirred overnight. It is then evaporated, the residue is taken up in methylene chloride and the mixture is washed successively with dilute hydrochloric acid, dilute sodium hydroxide solution and saturated sodium chloride solution. After the organic phase has been dried and evaporated, the oil which remains is taken up in ethyl acetate and recrystallised. Yield: 8.1 g of
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The resulting ethereal solution of N-phenyl-3-methoxyindole-2-carboxylic acid chloride is added dropwise to a solution of 579 g of 1-amino-2-hydroxy-3-diethylaminopropane and 40 g of triethylamine in 70 ml of methylene chloride, whilst cooling with ice. The reaction mixture is stirred at room temperature for 1 hour and then extracted with dilute hydrochloric acid. The hydrochloric acid extract is rendered alkaline by addition of sodium hydroxide solution and is extracted with ether. The ether solution is washed with water, dried over sodium sulphate and evaporated. 110 g of 2-[3-(N,N-diethylamino)-2-hydroxypropylaminocarbonyl]-3-methoxy-1-phenylindole remain as an oily base. This base is dissolved in isopropanol and converted into its hydrochloride. Yield: 110 g of the hydrochloride=60.6%, melting point: 148°-150° C.
Name
N-phenyl-3-methoxyindole-2-carboxylic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
579 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

6.6 g of N-phenyl-3-methoxyindole-2-carboxylic acid and 7 ml of triethylamine in 75 ml of methylene chloride are added dropwise to 7 g of ethyl chloroformate in 25 ml of methylene chloride at -30° C. The temperature is allowed to rise slowly to 5° C., whilst stirring, and 3.7 g of 3-(N,N-diethylamino)-2-hydroxypropylamine are added. The reaction solution is subsequently stirred at room temperature, poured into water and worked up as described in Example 8. Yield: 4.5 g of the hydrochloride of the title compound, melting point: 148°-150° C.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

15 g of 2-chloro-N-methyl-pyridinium iodide in 150 ml of methylene chloride and 14 ml of triethylamine are added to 13.3 g of N-phenyl-3-methoxyindole-2-carboxylic acid, dissolved in 100 ml of methylene chloride, and the mixture is stirred at room temperature for one hour. 7.5 g of 3-(N,N-diethylamino)-2-hydroxypropylamine are then added, and the mixture is stirred at room temperature for a further 3 hours. The reaction solution is added to water and the mixture is extracted with methylene chloride. The organic phase is washed with dilute sodium hydroxide solution and water, dried and evaporated. The resulting oily title compound is converted into its hydrochloride in a manner corresponding to that in Example 1. Melting point: 148°-150° C., yield: 12 g.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.